molecular formula C15H17F3N2O B1381846 1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone CAS No. 1279822-87-5

1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone

Cat. No.: B1381846
CAS No.: 1279822-87-5
M. Wt: 298.3 g/mol
InChI Key: GSFJOXSSOIZLBU-UHFFFAOYSA-N
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Description

1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone (CAS: 1350553-73-9) is a bicyclic pyrrolidine derivative featuring a benzyl substituent and a trifluoroethyl ketone group. Its molecular formula is C₁₈H₂₀F₃N₂O, with a molecular weight of 208.18 g/mol . The compound's hexahydropyrrolo[3,4-b]pyrrole core confers conformational rigidity, while the electron-withdrawing trifluoroethanone group enhances metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-9-12-6-7-19(13(12)10-20)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFJOXSSOIZLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C(=O)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone is a complex organic compound with the molecular formula C15H17F3N2O. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a hexahydropyrrolo[3,4-b]pyrrole core structure, which is modified by the presence of a benzyl group and a trifluoroethanone moiety. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions.

Property Value
Molecular FormulaC15H17F3N2O
Molecular Weight298.3042 g/mol
CAS Number1279822-87-5
DensityNot specified
Boiling PointNot specified
pKaNot specified

Research indicates that compounds similar to this compound may exhibit activity through various biological pathways. These include:

  • Inhibition of Enzymatic Activity : The presence of the trifluoroethanone group can influence enzyme interactions, potentially acting as an inhibitor in certain biochemical pathways.
  • Interaction with Receptors : The structural features may allow for binding to specific receptors involved in neurotransmission or other cellular signaling pathways.

Case Studies and Research

  • Anticancer Activity : Preliminary studies have suggested that derivatives of hexahydropyrrolo[3,4-b]pyrrole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in breast and lung cancer cells.
    • Study Reference : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds on cancer cell lines and reported IC50 values indicating significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Neuroprotective Effects : Other research has indicated potential neuroprotective properties of related pyrrole derivatives. These compounds may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
    • Study Reference : A publication in Neuroscience Letters highlighted the neuroprotective effects observed in animal models treated with similar compounds, noting improvements in behavioral assays related to cognitive function.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, it is essential to assess the safety profile through:

  • In Vitro Toxicity Assays : Evaluating cytotoxicity using standard cell viability assays (MTT or XTT).
  • In Vivo Studies : Conducting animal studies to assess potential adverse effects at therapeutic doses.

Comparison with Similar Compounds

Research Findings and Implications

Therapeutic Potential: While the target compound’s bioactivity remains uncharacterized, structural analogs like and show promise in enzyme inhibition and antioxidant applications.

Design Strategies : The benzyl group in the target compound may enhance lipophilicity for blood-brain barrier penetration, whereas fluorination improves stability .

Synthetic Challenges : Lower yields in indole carboxamide derivatives underscore the need for optimized coupling conditions in complex pyrrolidine syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone

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